Glucosamine Sulfate Potassium Chloride

描述

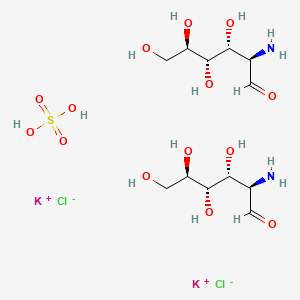

葡萄糖胺硫酸钾氯化物: 是一种常用的膳食补充剂,旨在支持关节健康。它是由葡萄糖胺硫酸盐和氯化钾组成,其中葡萄糖胺是一种氨基糖,在软骨的形成和修复中起着至关重要的作用。 这种化合物常用于缓解骨关节炎和其他关节相关疾病的症状 .

准备方法

合成路线和反应条件: 葡萄糖胺硫酸钾氯化物通常通过葡萄糖胺盐酸盐与硫酸钾反应合成。该反应包括以下步骤:

溶解: 葡萄糖胺盐酸盐溶解在水中。

中和: 加入氢氧化钾以中和溶液。

硫酸化: 然后将硫酸钾加入溶液中,导致形成葡萄糖胺硫酸钾氯化物。

结晶: 溶液被允许结晶,并且收集和干燥晶体.

工业生产方法: 在工业环境中,葡萄糖胺硫酸钾氯化物的生产涉及大型反应器,在其中上述反应在受控条件下进行。该过程包括:

混合: 使用大型混合器来组合反应物。

加热: 将混合物加热以促进反应。

过滤: 过滤所得溶液以去除杂质。

结晶: 然后将纯化的溶液结晶以获得最终产品.

化学反应分析

反应类型: 葡萄糖胺硫酸钾氯化物经历了几种类型的化学反应,包括:

水解: 在水溶液中,葡萄糖胺硫酸盐可以水解形成葡萄糖胺和硫酸。

氧化: 葡萄糖胺可以被氧化形成葡萄糖胺酸。

常见试剂和条件:

水解: 水和酸性或碱性条件。

氧化: 氧化剂,如过氧化氢或高锰酸钾。

取代: 根据所需的取代,使用各种试剂.

形成的主要产物:

水解: 葡萄糖胺和硫酸。

氧化: 葡萄糖胺酸。

取代: 各种取代的葡萄糖胺衍生物.

科学研究应用

化学: 葡萄糖胺硫酸钾氯化物用作合成各种葡萄糖胺衍生物的前体,这些衍生物在糖胺聚糖和其他生物分子的研究中很重要 .

生物学: 在生物学研究中,这种化合物用于研究葡萄糖胺对细胞过程的影响,包括其在软骨和其他结缔组织合成中的作用 .

医学: 葡萄糖胺硫酸钾氯化物广泛用于治疗骨关节炎和其他关节疾病。 据信它有助于修复和维护软骨,从而减轻疼痛并改善关节功能 .

作用机制

葡萄糖胺硫酸钾氯化物主要通过以下机制发挥作用:

软骨合成: 葡萄糖胺是糖胺聚糖的前体,糖胺聚糖是软骨的重要组成部分。

相似化合物的比较

类似化合物:

葡萄糖胺盐酸盐: 膳食补充剂中使用的另一种常见形式的葡萄糖胺。它与葡萄糖胺硫酸钾氯化物相似,但缺乏硫酸酯基团。

N-乙酰葡萄糖胺: 葡萄糖胺的衍生物,用于各种生物和医疗应用。

硫酸软骨素: 通常与葡萄糖胺一起使用,硫酸软骨素是另一种支持关节健康的化合物.

比较:

葡萄糖胺盐酸盐与葡萄糖胺硫酸钾氯化物: 由于存在硫酸酯基团,葡萄糖胺硫酸钾氯化物被认为在支持关节健康方面更有效,硫酸酯基团对于软骨合成至关重要.

属性

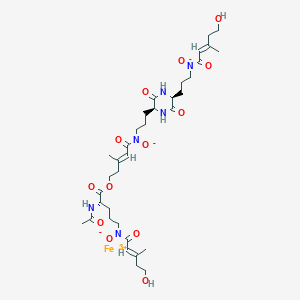

IUPAC Name |

dipotassium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO5.2ClH.2K.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYRLIPOHALCCV-VQRMJQQYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2K2N2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296149-08-0 | |

| Record name | Glucosamine sulfate potassium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLUCOSAMINE SULFATE POTASSIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VQ11I66N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical challenges in characterizing Glucosamine Sulfate Potassium Chloride and how have researchers addressed them?

A1: Analyzing this compound can be challenging. For instance, using High-Performance Liquid Chromatography (HPLC) with UV detection at the commonly used wavelength for Glucosamine (195 nm) can lead to interference from chloride ions present in the compound []. To overcome this, researchers have explored alternative detection methods and chromatographic conditions. One approach involves using a different type of HPLC column (Hedera NH2) and a mobile phase consisting of acetonitrile and phosphate buffer []. This method has shown improved separation and accurate quantification of Glucosamine without the need for derivatization. Additionally, thin layer chromatography (TLC) has been successfully employed to detect related substances in this compound, offering a simple, sensitive, and specific analytical tool for quality control [].

Q2: How does the preparation method of this compound impact its purity and what are the implications for its use in pharmaceutical applications?

A3: The purity of this compound is crucial, especially for pharmaceutical use. Studies highlight that achieving high purity levels requires careful control of the manufacturing process []. A multi-step process involving ion exchange reactions, the addition of a precipitating solvent like ethanol, and freeze-drying is typically employed [, ]. Optimization of parameters such as reaction temperature, reactant ratios, and solvent concentration is essential to maximize yield and minimize impurities. High purity levels are critical for ensuring the safety and efficacy of this compound in clinical settings.

Q3: Are there any safety concerns regarding the potassium content in this compound for specific patient populations?

A4: Yes, the potassium content in this compound raises concerns for patients with conditions requiring restricted potassium intake, such as those with renal disease []. While Glucosamine Hydrochloride and N-acetylglucosamine supplements available in Japan contain minimal potassium, foreign products often use this compound for stabilization, leading to significantly higher potassium levels []. This discrepancy highlights the importance of clear labeling and awareness among healthcare professionals regarding the potassium content of different Glucosamine supplements, especially when prescribing them to patients with restricted potassium intake.

Q4: What research has been conducted on improving the formulation of this compound?

A6: Researchers have investigated improving the delivery and efficacy of this compound through advanced formulations. One study focused on optimizing the parameters for aqueous-based film coating of tablets containing the compound []. This research explored the influence of spray rate and inlet air temperature on coating uniformity, efficiency, and stability, paving the way for developing oral dosage forms with enhanced bioavailability and patient compliance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1513065.png)

![(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513072.png)

![1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol](/img/structure/B1513073.png)

![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-3-YL-acetic acid](/img/structure/B1513089.png)

![2-chloro-4-[(3-ethoxy-3-oxopropyl)ethylamino]-5-Pyrimidinecarboxylic acid ethyl ester](/img/structure/B1513097.png)